Gymnoside III

Vue d'ensemble

Description

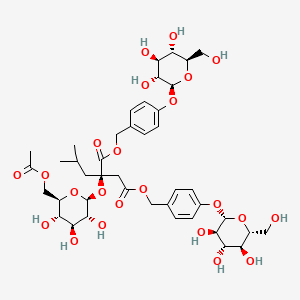

Gymnoside III is a naturally occurring compound isolated from the tubers of Gymnadenia conopsea, a plant belonging to the Orchidaceae family . This compound is a glucosyloxybenzyl 2-isobutylmalate, known for its diverse biological activities . It has a molecular formula of C42H58O23 and a molecular weight of 930.9 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gymnoside III is primarily isolated from natural sources, specifically the tubers of Gymnadenia conopsea . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound is typically dissolved in solvents like dimethyl sulfoxide (DMSO) for further use in research .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction and purification processes are labor-intensive and require specialized equipment to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Gymnoside III undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with altered functional groups .

Applications De Recherche Scientifique

Pharmacological Properties

Gymnoside III exhibits a range of pharmacological activities, including:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells, particularly lung cancer cells. In vitro studies have demonstrated its ability to induce apoptosis and regulate autophagy in cancer cells, suggesting a dual mechanism of action against tumor growth .

- Neuroprotective Effects : this compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may mitigate oxidative stress and inflammation, which are critical factors in neuronal damage .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- In Vitro Studies on Lung Cancer :

- Neuroprotective Studies :

Data Tables

Mécanisme D'action

Gymnoside III is unique due to its specific glucosyloxybenzyl structure. Similar compounds include other glucosides and benzylester derivatives isolated from Gymnadenia conopsea and related plants . These compounds share some biological activities but differ in their chemical structures and specific effects.

Comparaison Avec Des Composés Similaires

Ginsenoside Rg3: Known for its anti-inflammatory and antioxidant properties.

Gymnoside I and II: Other glucosyloxybenzyl derivatives with similar biological activities.

Phenanthrenes and Dihydrostilbenes: Compounds with antioxidant and anti-cancer properties.

Gymnoside III stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Activité Biologique

Gymnoside III, a compound derived from various plant sources, particularly orchids, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a glycosylated compound characterized by its unique chemical structure, which contributes to its biological properties. The molecular formula and structural details can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₄O₉ |

| Molecular Weight | 388.37 g/mol |

| Structure | Glycosylated phenolic compound |

Pharmacological Activities

This compound exhibits a range of pharmacological activities that can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- Liver Cancer : Inhibition of HepG2 cells with an IC50 value of approximately 10 µM.

- Breast Cancer : Effective against MCF-7 cells with an IC50 value of about 12 µM.

- Leukemia : Showed cytotoxic effects on K562 and HL-60 cell lines.

The underlying mechanisms involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the p53 pathway and the activation of caspases .

2. Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. Studies have shown that it significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages. The compound also inhibits nitric oxide (NO) production in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels . This activity suggests its potential application in neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits strong free radical scavenging ability, which helps mitigate oxidative stress.

- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

- Cytokine Modulation : It alters the expression levels of various cytokines involved in inflammation and immune responses.

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of this compound on various cancer cell lines (HepG2, MCF-7) and reported significant inhibition rates, with detailed IC50 values provided.

-

Inflammation Model in Rats :

- A rat model was used to assess the anti-inflammatory effects of this compound. Results indicated a marked reduction in paw edema and inflammatory markers post-treatment.

-

Neuroprotection Assessment :

- In vitro studies using SH-SY5Y neuronal cells demonstrated that this compound significantly reduced cell death induced by oxidative stress.

Propriétés

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVQDAOKYCPBQU-PCBDRJNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.